molecular formula C25H20FN3O B5471895 (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile

(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5471895
M. Wt: 397.4 g/mol
InChI Key: ZEOZNSNENDEEEL-MOSHPQCFSA-N
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Description

(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a fluorobenzyl group, and a phenylprop-2-enenitrile moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethyl groups at positions 5 and 6. The next step involves the attachment of the fluorobenzyl group to the benzimidazole ring. Finally, the phenylprop-2-enenitrile moiety is introduced through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and reaction time are critical factors in achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the fluorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of hydrogenated products.

Scientific Research Applications

(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The phenylprop-2-enenitrile moiety can participate in various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-11-23-24(12-17(16)2)29-25(28-23)20(14-27)13-18-5-9-22(10-6-18)30-15-19-3-7-21(26)8-4-19/h3-13H,15H2,1-2H3,(H,28,29)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOZNSNENDEEEL-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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